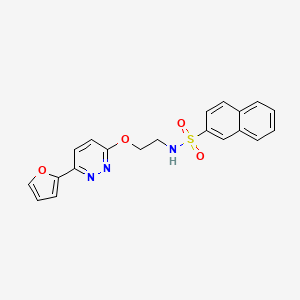

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Description

Historical Context of Sulfonamide Chemistry

The discovery of sulfonamides in the early 20th century marked a transformative period in medicinal chemistry. The first sulfonamide-based drug, Prontosil , was synthesized in 1932 by Gerhard Domagk and colleagues at Bayer Laboratories, demonstrating unprecedented efficacy against streptococcal infections. This breakthrough validated sulfonamides as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. By the late 1930s, sulfanilamide—the active metabolite of Prontosil—became the progenitor of over 5,000 sulfonamide derivatives, many of which retained antibacterial properties while others diverged into anticonvulsant, diuretic, and anticancer applications. The structural versatility of the sulfonamide group (-SO~2~NH~2~), with its capacity for hydrogen bonding and electronic modulation, cemented its role as a privileged scaffold in drug design.

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocycles, particularly nitrogen-containing rings, constitute >85% of bioactive pharmaceutical agents due to their ability to mimic endogenous biomolecules and optimize pharmacokinetic profiles. For instance, pyridazine (a six-membered ring with two adjacent nitrogen atoms) and furan (a five-membered oxygen-containing ring) are recurrent motifs in kinase inhibitors and antimicrobial agents. Pyridazine’s electron-deficient nature enhances interactions with enzymatic active sites, while furan’s lipophilicity improves membrane permeability. These heterocycles also enable strategic substitutions to fine-tune solubility, metabolic stability, and target affinity, as evidenced by drugs like celecoxib (a COX-2 inhibitor) and sulfasalazine (an anti-inflammatory agent).

Table 1: Key Heterocycles in Drug Discovery

| Heterocycle | Role in Drug Design | Example Drug |

|---|---|---|

| Pyridazine | Enhances enzymatic binding via dipole interactions | Zopolrestat (Aldose reductase inhibitor) |

| Furan | Improves lipophilicity and bioavailability | Ranitidine (H~2~ antagonist) |

| Sulfonamide | Facilitates hydrogen bonding and target specificity | Acetazolamide (Carbonic anhydrase inhibitor) |

Overview of Pyridazine-Based Molecular Scaffolds

Pyridazine derivatives exhibit broad pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. Their planar structure allows for π-π stacking with aromatic residues in proteins, while the nitrogen atoms participate in hydrogen bonding. For example, emorfazone , a pyridazine-containing analgesic, inhibits prostaglandin synthesis by targeting cyclooxygenase. Recent studies highlight pyridazine’s utility in designing kinase inhibitors, where its dipole moment stabilizes interactions with ATP-binding pockets. The substitution of pyridazine at the 3-position with ether-linked side chains, as seen in the target compound, further augments conformational flexibility and binding entropy.

Importance of Naphthalene-Sulfonamide Derivatives

Naphthalene-sulfonamides are a subclass renowned for their dual functionality: the sulfonamide group confers target specificity, while the naphthalene moiety enhances hydrophobic interactions and π-stacking. Tolnaftate , an antifungal agent, and amisulpride , an antipsychotic, exemplify this synergy. In enzyme inhibition, the naphthalene ring’s rigidity positions the sulfonamide group optimally for active-site occlusion, as observed in carbonic anhydrase inhibitors like methazolamide . The target compound’s naphthalene-2-sulfonamide core likely exploits these properties for selective protein binding.

Table 2: Therapeutic Applications of Naphthalene-Sulfonamides

| Compound | Target Enzyme | Clinical Use |

|---|---|---|

| Methazolamide | Carbonic anhydrase II | Glaucoma management |

| Sultiame | Carbonic anhydrase V | Anticonvulsant therapy |

| Tasisulam | Tubulin polymerization | Phase III anticancer agent |

Research Objectives and Scope

This article evaluates the structural and functional attributes of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide , a hybrid molecule integrating pyridazine, furan, and naphthalene-sulfonamide pharmacophores. By analyzing its synthetic accessibility, electronic profile, and potential biological targets, we aim to elucidate its applicability in treating conditions mediated by enzymatic dysregulation (e.g., cancer, inflammation). The exclusion of pharmacokinetic or safety data ensures a focus on molecular design principles and in vitro efficacy correlates.

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-13-27-20-10-9-18(22-23-20)19-6-3-12-26-19/h1-10,12,14,21H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKNTIKUNDEPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the sulfonamide group can occur under acidic or basic conditions, leading to the release of sulfanilamide and a corresponding sulfonic acid.

Nucleophilic Substitution

The presence of the sulfonamide group makes the compound susceptible to nucleophilic attack, particularly at the nitrogen atom, which can facilitate further derivatization.

Oxidation Reactions

The furan moiety can undergo oxidation reactions, potentially leading to the formation of dicarbonyl compounds or other oxidized derivatives.

-

Biological Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase . Additionally, derivatives such as N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide may possess anticancer properties due to their ability to induce apoptosis in tumor cells .

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide represents a promising area for further research due to its complex structure and potential biological activities. Understanding its chemical reactions not only enhances our knowledge of its reactivity but also paves the way for developing new therapeutic agents based on its framework.

-

References

The information presented in this article is derived from multiple sources, including peer-reviewed journals and chemical databases, ensuring a comprehensive understanding of the compound's chemical behavior and applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Naphthalene derivatives, including sulfonamides, have been synthesized and tested against various bacterial strains. For instance, studies have shown that naphthalene-2-sulfonamide derivatives possess antibacterial activity comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound's structure allows it to interact with biological targets relevant to cancer treatment. Sulfonamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies suggest that modifications on the naphthalene ring can enhance the anticancer efficacy of these compounds by improving their binding affinity to target proteins .

Anti-inflammatory Effects

Naphthalene sulfonamides have also been evaluated for anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This suggests that N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide could be developed into a therapeutic agent for inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is crucial for optimizing its biological activity.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from commercially available naphthalene and furan derivatives. Key steps include the formation of the pyridazinyl ether and subsequent sulfonation reactions to introduce the sulfonamide group .

Structure Activity Relationship

The SAR studies reveal that variations in substituents on the naphthalene ring significantly affect biological activity. For example, electron-donating groups tend to enhance antimicrobial activity, while specific functional groups can improve selectivity towards cancer cell lines .

Dyes and Pigments

Naphthalene sulfonamides serve as intermediates in the synthesis of dyes and pigments due to their chromophoric properties. The ability to modify the naphthalene structure allows for the development of colorants with specific hues and stability characteristics suitable for various industrial applications .

Agrochemicals

The compound's potential as an agrochemical is also being explored. Its structural features lend themselves to modifications that could lead to effective herbicides or fungicides, contributing to agricultural productivity .

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application EP3348550A1 (2018) discloses several benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide), which share sulfonamide-like pharmacophores but differ in core heterocycles and substituents :

| Compound | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| Target Compound | Pyridazine-naphthalene | Furan-2-yl, ethoxy linker | Hypothesized kinase inhibition |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | Trifluoromethyl, 3-methoxyphenyl | Anticancer, antimicrobial |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Trifluoromethyl, phenyl | Not specified |

Key Differences :

- The ethoxy linker in the target compound could enhance conformational flexibility relative to the rigid acetamide linkers in patent derivatives .

Sulfonamide Derivatives in Medicinal Chemistry

Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide) from ChemComm supplementary data shares the naphthalene-sulfonamide motif but incorporates a piperidinyloxy group instead of pyridazine-furan :

Implications :

- The piperidinyloxy group in 2g may improve membrane permeability, whereas the furan-pyridazine system in the target compound could favor π-π stacking in enzyme active sites.

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structural parallels suggest plausible applications:

- Kinase Inhibition : Benzothiazole derivatives in EP3348550A1 exhibit kinase-modulating activity, implying that the pyridazine-furan system in the target compound may similarly target ATP-binding pockets .

- Antimicrobial Activity : Sulfonamides with naphthalene cores (e.g., compound 2g) are historically associated with antibacterial effects, though substituent choice critically impacts spectrum and potency .

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound consists of a naphthalene sulfonamide backbone with a furan and pyridazine moiety. Its structure can be represented as follows:

This unique configuration may contribute to its diverse biological effects.

Cytotoxicity

Several studies have assessed the cytotoxic effects of sulfonamide derivatives, including the target compound. For instance, a related sulfonamide showed significant cytotoxic activity against human astrocytoma cell line 1321 N1, with an IC50 value of 8.22 µM . This suggests that compounds with similar structures may exhibit comparable or enhanced cytotoxicity.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. The target compound's structural features may enhance its efficacy against various bacterial strains. In studies involving related compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL .

The biological activity of sulfonamides often involves inhibition of bacterial folate synthesis. This mechanism is crucial for their effectiveness as antibacterial agents. Furthermore, some derivatives have demonstrated enzyme inhibition capabilities, which could extend their therapeutic applications beyond traditional uses .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study on N-sulfonamide ligands indicated that certain derivatives exhibited potent cytotoxic effects on tumor cell lines, which could be attributed to their ability to induce apoptosis .

- Antiviral Potential : Research into N-heterocycles has shown promise as antiviral agents, indicating that modifications to the pyridazine or furan components may enhance this activity against viral targets .

- Enzyme Inhibition : New sulfonamide complexes have been characterized for their ability to inhibit carbonic anhydrase IX, showing IC50 values between 10.93–25.06 nM, thus indicating potential applications in cancer therapy .

Data Table

Q & A

Basic: What is the recommended synthetic route for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide, and how can reaction progress be monitored?

The compound can be synthesized via a 1,3-dipolar cycloaddition between an alkyne and azide intermediate. A copper-catalyzed (Cu(OAc)₂, 10 mol%) reaction in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours is effective. Reaction progress is monitored by TLC using hexane:ethyl acetate (8:2) as the mobile phase. Post-reaction, quenching with crushed ice, ethyl acetate extraction, and recrystallization in ethanol yield the pure product .

Advanced: How can spectral data contradictions (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?

Discrepancies in NMR data may arise from rotameric equilibria or residual solvents. For example, in DMSO-d₆, proton exchange broadening can occur for NH groups. Use variable-temperature NMR to suppress dynamic effects or switch to deuterated solvents with lower viscosity (e.g., CDCl₃). IR shifts in carbonyl stretches (e.g., 1671–1682 cm⁻¹) may reflect electronic effects from substituents; compare with calculated DFT spectra to validate assignments .

Basic: What crystallographic methods are suitable for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Crystals grown via slow evaporation in ethanol or DMF can be mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen atoms are typically placed geometrically, and non-H atoms refined anisotropically. Structural validation tools like PLATON should confirm absence of twinning or disorder .

Advanced: How can high-resolution crystallographic data or twinned crystals be processed to improve structural accuracy?

For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (d-spacing < 0.8 Å) benefit from anisotropic displacement parameter (ADP) refinement and inclusion of H atoms in calculated positions. For severe twinning, merge equivalent reflections and apply the HKLF 5 format. Validate with R₁(F²) and wR₂(F²) metrics, aiming for values < 0.05 and 0.15, respectively .

Intermediate: How can reaction conditions be optimized to improve yield and purity?

Vary catalyst loading (5–15 mol% Cu(OAc)₂), solvent polarity (e.g., DMF for faster kinetics), and temperature (25–60°C). Use microwave-assisted synthesis to reduce reaction time. Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for challenging separations. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity .

Advanced: What electronic effects influence the reactivity of the furan-pyridazine moiety in this compound?

The electron-deficient pyridazine ring enhances electrophilicity at the 3- and 6-positions, facilitating nucleophilic substitutions. Furan’s electron-rich oxygen stabilizes adjacent charges via resonance, affecting regioselectivity in cycloadditions. IR data (e.g., C=O stretches at 1671–1682 cm⁻¹) and DFT-computed electrostatic potential maps can quantify conjugation effects .

Intermediate: What analytical techniques are critical for assessing purity and stability?

Combine TLC (Rf tracking), HPLC (retention time matching), and HRMS (mass accuracy < 2 ppm) for purity. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation. For photostability, expose to UV light (320–400 nm) and monitor by UV-Vis spectroscopy for absorbance shifts .

Advanced: How can computational modeling predict biological interactions or pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., sulfonamide-binding enzymes). Pharmacokinetics (logP, solubility) can be modeled via SwissADME or ADMETlab . DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic complementarity .

Intermediate: What strategies mitigate degradation during storage or experimental handling?

Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent oxidation and photodegradation. Avoid prolonged exposure to DMSO, which can form radicals. For aqueous work, use buffers (pH 6–8) with 0.1% BHT to inhibit free-radical pathways .

Advanced: How can a retrosynthetic approach be applied to design analogs with modified bioactivity?

Deconstruct the molecule into synthons : (1) naphthalene sulfonamide, (2) furan-pyridazine ether, and (3) ethylene linker. Replace the furan with thiophene (for enhanced π-stacking) or modify the sulfonamide to a carbamate (for improved solubility). Validate synthetic feasibility using SciFinder reaction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.